LB-100 (3-(4-methylpiperazine-1-carbonyl)7-oxabicyclo[2.2.1]heptane-2-carboxylic acid) is a novel, first-in-class, small molecule inhibitor of protein phosphatase 2A (PP2A) []. PP2A is a ubiquitous serine/threonine phosphatase implicated in various regulatory cellular functions, including cell cycle regulation, DNA damage response, and apoptosis [, , ]. While traditionally considered a tumor suppressor, emerging research suggests that inhibiting PP2A can drive damaged cancer cells into mitosis, increasing their sensitivity to radiotherapy and chemotherapy []. LB-100's water solubility and competitive binding mechanism differentiate it from naturally occurring PP2A inhibitors, offering potential advantages in terms of safety and efficacy []. LB-100 has demonstrated marked antitumor activity in animal models and completed Phase I clinical trials, supporting its continued development for cancer treatment [, , ].
LB-100 functions as a catalytic inhibitor of both PP2A (encoded by PPP2CA/PPP2CB) and PPP5C, targeting their shared catalytic mechanism []. By coordinating with the catalytic metal ions in the active site, LB-100 blocks substrate access, effectively inhibiting both PP2AC and PPP5C [, ]. This dual inhibition is thought to contribute to its observed antitumor activity []. Studies using purified enzymes confirmed LB-100's catalytic inhibition of both phosphatases []. Cellular studies also showed that genetic disruption of PPP5C mimics some of LB-100's known actions [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6